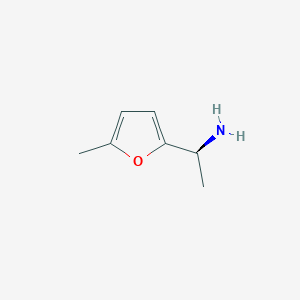

(1S)-1-(5-methylfuran-2-yl)ethan-1-amine

Description

Significance of Chiral Amines in Modern Organic Chemistry and Advanced Materials

Chiral amines are organic compounds that are indispensable in modern science, serving as fundamental building blocks in organic synthesis, medicinal chemistry, and materials science. ijrpr.com These molecules, characterized by a nitrogen atom attached to a chiral carbon center, are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netacs.org Approximately 40% of chiral drugs on the market feature a chiral amine as their core structure, highlighting their importance in producing active pharmaceutical ingredients. openaccessgovernment.org

The "handedness," or chirality, of these amines is crucial because biological systems, such as proteins and cellular receptors, are themselves chiral. openaccessgovernment.org Consequently, different enantiomers (non-superimposable mirror images) of a chiral amine can exhibit vastly different pharmacological activities. openaccessgovernment.orgnih.gov One enantiomer might provide a desired therapeutic effect, while the other could be inactive or, in some historical cases, cause adverse effects. openaccessgovernment.org This necessity for enantiomerically pure compounds has driven extensive research into asymmetric synthesis, which aims to produce a single, desired stereoisomer. ijrpr.comresearchgate.net Beyond pharmaceuticals, chiral amines are vital in the development of advanced materials, including polymers, functional dyes, and catalysts. ijrpr.comopenaccessgovernment.org

The Furan (B31954) Moiety as a Privileged Scaffold in Chemical Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is considered a "privileged scaffold" in chemical research and drug discovery. ijabbr.comresearchgate.net This designation stems from its presence in numerous biologically active compounds and its ability to interact with a wide range of biological receptors. ijabbr.com Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comnih.gov

Several key characteristics contribute to the furan ring's utility. Its electron-rich nature allows it to participate in various electronic interactions with biological targets like enzymes. ijabbr.com The aromaticity of the furan ring provides stability to the molecules it is part of, which can enhance their metabolic stability and bioavailability. ijabbr.com Furthermore, the furan scaffold can be readily modified with different functional groups, enabling chemists to synthesize a diverse library of derivatives to explore structure-activity relationships. ijabbr.com The furan ring system can also act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene, allowing for the fine-tuning of a molecule's properties in medicinal chemistry. ijabbr.com

Overview of Chiral 1-Arylethanamines and Their Stereochemical Importance

Chiral 1-arylethanamines represent a specific and highly valuable subclass of chiral amines. These molecules feature a chiral center at the carbon atom directly attached to both an aromatic (aryl) ring and an amino group. The spatial arrangement of the substituents around this stereocenter is critical, as it dictates how the molecule interacts with other chiral entities. youtube.comyoutube.com

The stereochemical importance of this class of compounds is well-established in pharmacology. The different spatial orientations of the two enantiomers, designated as (R) and (S), lead to distinct interactions with chiral biological receptors. nih.govnih.gov This can result in significant differences in biological activity, potency, and even the nature of the physiological response between the two enantiomers. nih.gov Consequently, the synthesis and analysis of enantiomerically pure 1-arylethanamines are of paramount importance in drug development. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual stereoisomers of a chiral drug, further underscoring the stereochemical significance of these molecules. nih.gov

Rationale for Dedicated Academic Research on (1S)-1-(5-methylfuran-2-yl)ethan-1-amine

The dedicated academic focus on this compound stems from its unique molecular architecture, which combines the key features discussed previously. This compound integrates:

A chiral primary amine group, a critical component for stereospecific interactions in biological systems and a versatile handle for further chemical modification. researchgate.net

A furan ring , a privileged heterocyclic scaffold known for its diverse biological activities and favorable physicochemical properties. researchgate.netijabbr.com The methyl group at the 5-position of the furan ring can also influence its electronic properties and metabolic stability. mdpi.com

A specific, single enantiomer, the (1S)-configuration , which is crucial for achieving selective interactions with chiral targets in drug discovery and asymmetric catalysis. openaccessgovernment.orgnih.gov

Research into this specific molecule is driven by the potential to leverage the synergistic effects of these components. By using this compound as a building block, chemists can synthesize novel and complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The study of its synthesis, properties, and reactivity provides valuable insights into the broader fields of asymmetric synthesis and medicinal chemistry. The molecule serves as a model system for understanding how the combination of a bioactive heterocycle and a defined stereocenter can be exploited to create new chemical entities with highly specific functions.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a related precursor.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 473733-26-5 | bldpharm.com |

| Molecular Formula | C₇H₁₁NO | bldpharm.com |

| SMILES Code | CC@HC1OC(C)=CC=1 | bldpharm.com |

Table 2: Properties of Precursor 1-(5-Methylfuran-2-yl)ethan-1-one

| Property | Value | Source |

|---|---|---|

| Common Name | 2-Acetyl-5-methylfuran (B71968) | wikipedia.org |

| CAS Number | 1193-79-9 | wikipedia.org |

| Molecular Formula | C₇H₈O₂ | wikipedia.org |

| Molar Mass | 124.139 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow-orange liquid | wikipedia.org |

| Boiling Point | 100 °C at 33 hPa | wikipedia.org |

| Flash Point | 80 °C | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWUTPKFVOPDCL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for 1s 1 5 Methylfuran 2 Yl Ethan 1 Amine

Asymmetric Catalytic Reduction Strategies

Asymmetric catalysis offers a direct and atom-economical route to chiral amines from prochiral ketones or imines. These methods utilize chiral catalysts to influence the stereochemical outcome of a reduction reaction, yielding the desired enantiomer in high excess.

The asymmetric hydrogenation of imines is a powerful technique for the synthesis of chiral amines. This approach involves the formation of an imine from the precursor ketone, 1-(5-methylfuran-2-yl)ethanone, followed by hydrogenation in the presence of a chiral metal catalyst. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, with chiral phosphine ligands are commonly employed.

The success of this method relies on the catalyst's ability to differentiate between the two prochiral faces of the imine. Ligands such as DuPHOS and JOSIPHOS have demonstrated broad applicability and high enantioselectivity in imine reductions nih.gov. The general process involves the coordination of the imine to the chiral metal center, followed by the stereoselective transfer of hydrogen, leading to the formation of the (1S)-amine. The choice of metal, ligand, solvent, and reaction conditions is critical to achieving high enantiomeric excess (ee) and yield.

Table 1: Representative Catalytic Systems for Asymmetric Imine Hydrogenation

| Catalyst Type | Chiral Ligand Example | Metal Center | Typical Substrate Scope |

|---|---|---|---|

| Cationic Rhodium Complexes | DuPHOS | Rh(I) | Aryl and alkyl ketimines |

| Ruthenium Complexes | BINAP | Ru(II) | Wide range of imines and ketones |

Reductive amination, the conversion of a ketone to an amine in a single pot, can be rendered enantioselective through the use of chiral catalysts. Chiral Lewis acids can activate the intermediate imine (formed in situ from 1-(5-methylfuran-2-yl)ethanone and an amine source) towards reduction by a hydride source.

One prominent class of catalysts for this transformation is chiral oxazaborolidines, which can be prepared from chiral amino alcohols. These catalysts coordinate to the imine, creating a sterically defined environment that directs the approach of a reducing agent, such as borane (BH₃·SMe₂), to one face of the C=N double bond mdpi.com. This directed reduction preferentially forms one enantiomer of the amine product. The effectiveness of these systems is dependent on the structure of the chiral ligand and the specific Lewis acid used mdpi.comnih.gov.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. For the synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-amine, enantioselective organocatalytic reductive amination represents a key strategy princeton.edu. This biomimetic approach often utilizes a chiral Brønsted acid, such as a derivative of phosphoric acid (e.g., BINOL-derived phosphoric acids), to catalyze the reaction princeton.edu.

The mechanism involves the activation of the imine intermediate by the chiral catalyst through hydrogen bonding. This activation lowers the LUMO of the imine and creates a chiral environment. A mild reducing agent, typically a Hantzsch ester, then delivers a hydride to the imine in a highly stereocontrolled manner princeton.edu. This method avoids the use of metals and is often tolerant of air and moisture, making it a practical and environmentally benign option. The reaction has proven effective for a variety of ketones, including methyl ketones, and heteroaromatic amines princeton.edu.

Table 2: Comparison of Asymmetric Reductive Amination Strategies

| Strategy | Catalyst Type | Reducing Agent | Key Features |

|---|---|---|---|

| Stereoselective Hydrogenation | Chiral metal complexes (Rh, Ru, Ir) | H₂ gas | High efficiency and turnover numbers; requires pre-formed imine or in situ formation. |

| Chiral Lewis Acid Catalysis | Chiral oxazaborolidines | Boranes (e.g., BH₃·SMe₂) | In situ catalyst formation; directs hydride delivery via coordination. |

| Organocatalysis | Chiral Brønsted acids (e.g., phosphoric acids) | Hantzsch esters | Metal-free; operates via hydrogen bond activation; mild conditions. princeton.edu |

Chemo-Enzymatic Synthesis and Biocatalytic Resolution

Biocatalysis provides highly selective and environmentally friendly methods for producing enantiopure compounds. For this compound, strategies include the kinetic resolution of a racemic mixture and the stereoselective synthesis from a prochiral precursor.

Kinetic resolution is a widely used industrial method for separating enantiomers from a racemic mixture. This process utilizes an enzyme that selectively reacts with only one enantiomer of the racemate researchgate.netmdpi.com. In the case of racemic 1-(5-methylfuran-2-yl)ethanamine, a lipase is typically used to catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

The reaction involves the racemic amine, an acyl donor (often an activated ester like vinyl acetate or isopropenyl acetate), and a lipase (such as Candida antarctica lipase B (CALB) or Candida rugosa lipase) in an organic solvent mdpi.comscielo.br. The enzyme's active site is chiral and preferentially binds the (R)-amine, facilitating its conversion to the corresponding amide. The unreacted (S)-amine can then be easily separated from the acylated (R)-amide. The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50% researchgate.net. However, this can be overcome by coupling the resolution with an in situ racemization of the unwanted enantiomer in a process known as dynamic kinetic resolution (DKR) scielo.br.

Table 3: Components in Enzyme-Mediated Kinetic Resolution of Amines

| Component | Examples | Role in Reaction |

|---|---|---|

| Enzyme (Biocatalyst) | Lipases (Candida antarctica B, Candida rugosa, Pseudomonas cepacia) | Provides enantioselectivity by preferentially reacting with one enantiomer. researchgate.net |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate, Ethyl acetate | Provides the acyl group for the enzymatic transesterification. mdpi.commdpi.com |

| Solvent | Toluene, Hexane, Diisopropyl ether | Provides a non-aqueous medium for the enzyme to function. |

| Substrate | Racemic 1-(5-methylfuran-2-yl)ethanamine | The mixture of enantiomers to be separated. |

An alternative chemo-enzymatic route involves the asymmetric bioreduction of the prochiral ketone, 1-(5-methylfuran-2-yl)ethanone, to the corresponding chiral alcohol, (1S)-1-(5-methylfuran-2-yl)ethanol. This transformation is catalyzed by ketoreductases (KREDs), which are enzymes that utilize a cofactor (such as NADPH) to deliver a hydride to the carbonyl group with high stereoselectivity researchgate.net.

Once the enantiopure (1S)-alcohol is obtained, it can be converted to the target (1S)-amine through standard chemical transformations. A common sequence involves converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide). The resulting azide is then reduced to the primary amine, for instance, by catalytic hydrogenation or using Staudinger conditions, to yield this compound with retention of stereochemistry. This two-step process leverages the high selectivity of biocatalytic reduction to establish the stereocenter, which is then carried through to the final amine product.

Classical Chiral Resolution Techniques

Classical resolution remains a robust and widely practiced strategy for separating enantiomers from a racemic mixture. This approach involves the temporary conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated by standard laboratory techniques like crystallization or chromatography.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. libretexts.org The racemic mixture of 1-(5-methylfuran-2-yl)ethan-1-amine is treated with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org This reaction produces a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

These diastereomeric salts are not mirror images and therefore exhibit different solubilities in a given solvent system. researchgate.net Through a carefully controlled process of preferential crystallization, the less soluble diastereomeric salt precipitates from the solution, while the more soluble one remains in the mother liquor. researchgate.net The success of this technique is highly dependent on the choice of both the resolving agent and the solvent, which often requires extensive screening to optimize. gavinpublishers.com

After separation by filtration, the desired diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine, now in an enantiomerically enriched form. The resolving agent can often be recovered and reused, although the theoretical maximum yield for the desired enantiomer is 50% from the original racemic mixture.

Table 1: Representative Data for Chiral Resolution of a Structurally Similar Amine via Diastereomeric Salt Formation

| Racemic Amine | Chiral Resolving Agent | Solvent System | Isolated Diastereomeric Salt | Yield (%) | Enantiomeric Excess (ee %) of Recovered Amine |

| (±)-1-Phenylethanamine | (2R,3R)-(+)-Tartaric Acid | Methanol | (R)-Amine·(R,R)-Tartrate | ~85 | >95 |

| (±)-1-Phenylethanamine | (S)-(+)-Mandelic Acid | Ethanol (B145695)/Water | (R)-Amine·(S)-Mandelate | ~70 | >98 |

This table illustrates typical results for the resolution of 1-phenylethanamine, an analogue of the target compound, demonstrating the efficacy of the diastereomeric salt crystallization method. gavinpublishers.commdpi.com

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), offers a powerful analytical and preparative tool for the direct separation of enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic analyte, leading to different retention times and, consequently, separation. eijppr.com

For the separation of chiral amines like 1-(5-methylfuran-2-yl)ethan-1-amine, polysaccharide-based CSPs are among the most successful and versatile. yakhak.orgunife.it These phases, typically derivatives of cellulose (B213188) or amylose coated or bonded to a silica (B1680970) support, create a complex chiral environment. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. eijppr.com

Another effective class of CSPs for separating chiral furan (B31954) derivatives are those based on cyclodextrins. nih.gov The hydrophobic cavity of the cyclodextrin can form inclusion complexes with the furan ring of the analyte, while interactions with derivatized groups on the cyclodextrin rim provide the basis for enantiomeric discrimination. nih.gov The separation efficiency is highly dependent on the composition of the mobile phase, including the organic modifier, buffers, and additives. mdpi.comnih.gov

Table 2: Common Chiral Stationary Phases and Conditions for the Separation of Chiral Amines and Furan Derivatives

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase | Application Notes |

| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (B46881) | Widely used for a broad range of chiral amines; the basic additive (diethylamine) improves peak shape and resolution. mdpi.com |

| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Offers complementary selectivity to cellulose-based phases. |

| Cyclobond™ I 2000 RSP | Hydroxypropyl-β-cyclodextrin | Acetonitrile/Aqueous Buffer | Effective for separating various chiral furan derivatives in reversed-phase mode. nih.gov |

This table summarizes common CSPs and typical conditions applicable to the enantiomeric separation of the target compound based on its structural features.

Atom-Economical and Sustainable Synthetic Routes

Modern synthetic chemistry prioritizes methods that are not only efficient but also environmentally benign. Atom-economical and sustainable routes aim to maximize the incorporation of atoms from the starting materials into the final product, minimize waste, and utilize renewable feedstocks and catalysts.

A highly promising and sustainable approach for synthesizing this compound begins with 2-acetyl-5-methylfuran (B71968) as the prochiral ketone. This starting material is accessible from biomass-derived carbohydrates, establishing a renewable foundation for the synthesis. nih.govmdpi.com

Biocatalytic Asymmetric Amination: The use of enzymes, particularly ω-transaminases (ω-TAs), has emerged as a premier green chemistry tool for the synthesis of chiral amines. mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine or L-alanine) to a ketone acceptor. mdpi.com The reaction proceeds with exceptional enantioselectivity, often yielding the desired amine with >99% ee. nih.gov The synthesis occurs in aqueous media under mild temperature and pH conditions, avoiding the need for heavy metals and harsh reagents. uab.cat A key challenge can be overcoming unfavorable reaction equilibria, which is often managed by using a large excess of the amine donor or by implementing systems to remove the ketone byproduct. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation of imines is a highly atom-economical method for producing chiral amines, as the only byproduct is typically none. nih.govacs.org The synthesis involves two main steps: first, the condensation of 2-acetyl-5-methylfuran with an ammonia (B1221849) source to form the corresponding imine, followed by the asymmetric hydrogenation of the C=N double bond. This hydrogenation is catalyzed by a chiral transition metal complex, typically based on iridium, rhodium, or ruthenium, ligated with a chiral phosphine ligand. acs.org This approach offers high efficiency and enantioselectivity, with the final product being the only substance formed from the imine and hydrogen gas.

Aza-Friedel-Crafts Reaction: The aza-Friedel-Crafts reaction provides another atom-economical pathway, involving the direct addition of an electron-rich aromatic compound (like 2-methylfuran) to an imine in the presence of a chiral catalyst. rsc.org A chiral Brønsted acid, such as a chiral phosphoric acid, can catalyze the stereoselective addition of the furan to an N-activated imine, forming the C-C bond and the chiral center in a single, highly efficient step. rsc.org

Table 3: Comparison of Atom-Economical Synthetic Routes

| Synthetic Method | Key Reagents/Catalysts | Starting Materials | Key Advantages |

| Biocatalytic Transamination | ω-Transaminase (enzyme), Amine Donor | 2-Acetyl-5-methylfuran | High enantioselectivity (>99% ee), mild aqueous conditions, renewable catalyst, sustainable. mdpi.comnih.gov |

| Asymmetric Hydrogenation | Chiral Ir, Rh, or Ru complex, H₂ | Imine of 2-acetyl-5-methylfuran | 100% atom economy in the hydrogenation step, high yields and enantioselectivity. nih.govacs.org |

| Aza-Friedel-Crafts Reaction | Chiral Brønsted Acid (e.g., Phosphoric Acid) | 2-Methylfuran, Imine | High atom economy, direct C-C bond formation, metal-free catalysis. rsc.org |

Chemical Reactivity and Derivatization Studies of 1s 1 5 Methylfuran 2 Yl Ethan 1 Amine

Transformations Involving the Chiral Amine Functional Group

The primary amine group is a key site of reactivity, enabling the formation of a variety of nitrogen-containing derivatives. Its nucleophilic character drives many of its characteristic transformations.

Formation of N-Substituted Derivatives (e.g., amides, carbamates, ureas)

The amine functionality of (1S)-1-(5-methylfuran-2-yl)ethan-1-amine serves as a potent nucleophile, readily reacting with acylating agents to form stable N-substituted products such as amides, carbamates, and ureas.

Amides: Amide bond formation is a common derivatization. Reaction with carboxylic acids, often activated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or with more reactive acyl chlorides and anhydrides, yields the corresponding N-acyl derivatives. For instance, furan-containing amines can be effectively coupled with furoic acid using reagents such as DMT/NMM/TsO⁻ under microwave-assisted conditions to produce amides in high yields. researchgate.net

Carbamates: Carbamates are typically synthesized by reacting the amine with chloroformates or by the Curtius rearrangement of an acyl azide in the presence of an alcohol. wikipedia.org Another method involves the reaction of amines with a carbonyl source, which can be facilitated by various reagents to form the carbamate linkage. organic-chemistry.org These derivatives are significant in medicinal chemistry and are often used as protecting groups in multi-step syntheses. wikipedia.org

Ureas: The synthesis of urea derivatives from primary amines can be achieved through several routes. A classical method involves the reaction with isocyanates. nih.gov Modern, phosgene-free methods include the oxidative carbonylation of amines or the reaction with CO2 and a suitable catalyst. nih.govresearchgate.net These reactions lead to the formation of symmetrically or unsymmetrically substituted ureas, which are a common motif in pharmacologically active compounds. nih.govresearchgate.net

| Derivative Type | General Reagents | Reaction Principle |

|---|---|---|

| Amide | Carboxylic Acid + Coupling Agent (e.g., EDC) or Acyl Chloride | Nucleophilic acyl substitution |

| Carbamate | Chloroformate or Isocyanate + Alcohol | Nucleophilic attack on carbonyl carbon |

| Urea | Isocyanate or CO₂ + Activating Agent | Addition to isocyanate or activated carbonyl |

Nucleophilic Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine, allowing it to react with a variety of electrophiles. Beyond acylation, a key reaction is N-alkylation. This transformation involves the reaction of the amine with alkyl halides or other alkylating agents. For instance, the N-alkylation of amines with alcohols can be achieved via a hydrogen autotransfer strategy, often catalyzed by transition metal complexes like those of iridium or nickel. This method is considered an atom-economic and environmentally benign approach to forming C-N bonds. researchgate.net Such reactions produce secondary or tertiary amines, further diversifying the molecular scaffold.

Ligand and Auxiliaries Design Through Amine Derivatization

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric synthesis. lookchem.com Chiral amines are fundamental components in the design of chiral ligands and auxiliaries, which are used to control the stereochemical outcome of chemical reactions. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary can be cleaved and recovered. Chiral amines can be converted into amides (e.g., by reaction with an acyl chloride) which then act as the chiral auxiliary. For example, oxazolidinone auxiliaries, often derived from chiral amino alcohols, are widely used to direct stereoselective aldol and alkylation reactions. nih.gov Similarly, sulfur-based chiral auxiliaries, such as thiazolidinethiones, have shown excellent effectiveness in asymmetric synthesis. scielo.org.mx By converting this compound into such an auxiliary, its stereocenter can be used to induce chirality in a prochiral substrate.

Furthermore, chiral amines can be incorporated into larger molecular frameworks to act as chiral ligands for transition metal catalysts. researchgate.net These ligands create a chiral environment around the metal center, enabling enantioselective catalytic processes such as asymmetric hydrogenation, hydroformylation, or C-C bond-forming reactions. The derivatization of the amine allows for fine-tuning of the steric and electronic properties of the resulting ligand to optimize catalytic activity and enantioselectivity. researchgate.net

Reactivity of the Furan (B31954) Heterocyclic Ring System

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.com Its diene character also allows it to participate in cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Furan readily undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pearson.comyoutube.com The substitution preferentially occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). chemicalbook.comquora.com

In this compound, both α-positions (C2 and C5) are substituted. The substituents—an alkyl group at C5 and an aminoalkyl group at C2—are both electron-donating and activating. Electrophilic attack will therefore be directed to the remaining β-positions (C3 or C4). The precise regioselectivity would depend on the specific electrophile and reaction conditions, governed by the combined directing effects of the two existing groups.

A common EAS reaction for electron-rich heterocycles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring using a Vilsmeier reagent (typically generated from DMF and POCl₃). nrochemistry.comjk-sci.comcambridge.org For 2,5-disubstituted furans, this reaction generally occurs at the C3 or C4 position. cambridge.org Similarly, acylation reactions (a type of Friedel-Crafts reaction) on 2-methylfuran with acid anhydrides proceed to give the 2-acyl-5-methylfuran product, demonstrating substitution at the available α-position. mdpi.com For the title compound, such reactions would be expected to occur at the β-positions.

| Furan Substitution Pattern | Predicted Site of Electrophilic Attack | Reasoning |

|---|---|---|

| Unsubstituted | C2 / C5 | Greater resonance stabilization of the intermediate carbocation. quora.com |

| 2,5-Disubstituted | C3 / C4 | The more reactive α-positions are blocked. |

Cycloaddition Reactions Involving the Furan Ring (e.g., Diels-Alder)

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org This provides a powerful method for constructing bicyclic oxanorbornene adducts. The reactivity of the furan diene is enhanced by electron-donating substituents and decreased by electron-withdrawing groups. rsc.orgnih.gov

The substituents on this compound are both electron-donating, which should enhance its reactivity as a diene. It would be expected to react with electron-deficient dienophiles such as maleimides or maleic anhydride. researchgate.net The amine functionality itself can be used to tether the dienophile, leading to an intramolecular Diels-Alder reaction, which can be highly efficient due to the proximity of the reacting partners. youtube.com The stereochemical outcome of the cycloaddition (endo vs. exo selectivity) is influenced by both electronic and steric factors. rsc.org The Diels-Alder reaction of furan derivatives is a key strategy for converting biomass-derived platform chemicals into more complex and valuable molecules. nih.gov

Stability and Ring-Opening Pathways of the Furan Nucleus

The furan nucleus, a five-membered aromatic heterocycle, imparts distinct reactivity to this compound. While aromatic, the furan ring is less stable than benzene and is susceptible to a variety of reactions that can lead to the loss of aromaticity or complete ring cleavage. The stability of the furan moiety in this compound is influenced by factors such as pH, temperature, and the presence of oxidizing agents or electrophiles.

The electron-donating nature of the oxygen heteroatom makes the furan ring particularly rich in electrons and prone to electrophilic attack, primarily at the C5 position (adjacent to the oxygen and bearing the methyl group) and the C2 position (bearing the aminoethyl substituent). However, under strongly acidic conditions, protonation of the oxygen atom can disrupt the aromatic sextet, rendering the ring unstable and susceptible to nucleophilic attack and subsequent ring-opening.

Several pathways for the ring-opening of substituted furans have been documented, which serve as models for the potential reactivity of this compound. These reactions typically proceed through the formation of a non-aromatic intermediate, which then undergoes cleavage.

Key Ring-Opening Pathways for Substituted Furans:

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, furans can undergo hydrolysis to yield 1,4-dicarbonyl compounds. For the title compound, this would theoretically lead to the formation of a γ-diketone after hydrolysis of the initial enol intermediate. The reaction is initiated by protonation of the furan ring, followed by the addition of water.

Oxidative Ring-Opening: Oxidation of the furan ring can lead to various products depending on the oxidant used. Reagents like N-bromosuccinimide (NBS) can initiate an oxidative dearomatization/ring-opening sequence. researchgate.net The epoxidation of the furan double bond, followed by rearrangement, is another known pathway for ring cleavage, as seen in the oxidation of 2,5-dimethylfuran, which yields hex-3-ene-2,5-dione. researchgate.net

Lewis Acid-Catalyzed Opening: Lewis acids can coordinate to the furan oxygen, activating the ring for nucleophilic attack. For instance, the ring-opening of 2-methylfuran in the presence of a Lewis acid and a hydrosilane has been studied, showing a preference for a disrotatory motion of the ring fragments upon C-O bond cleavage. ibs.re.kr

The stability of the furan ring in this compound is a critical consideration in its synthesis, storage, and application, as conditions promoting these ring-opening pathways would lead to degradation of the molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chiral Chromatography for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for this determination.

Chiral HPLC is a principal method for determining the enantiomeric excess of chiral compounds. uma.esheraldopenaccess.us The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. nih.gov For primary amines like (1S)-1-(5-methylfuran-2-yl)ethan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.govmdpi.com These CSPs, often coated or immobilized on a silica (B1680970) support, create a chiral environment where enantiomers form transient diastereomeric complexes with different stability, resulting in different retention times.

The choice of mobile phase is crucial and is typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, as the furan (B31954) ring possesses a chromophore. uma.es The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. wikipedia.org

Table 1: Illustrative HPLC Conditions for Chiral Amine Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak® IA-3 (amylose-tris(3,5-dimethylphenylcarbamate)) | Provides chiral recognition for enantioseparation. nih.gov |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v) | Elutes the compounds; the additive minimizes peak tailing. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Temperature | 30 °C | Affects interaction kinetics and separation efficiency. nih.gov |

| Detection | UV at 240 nm | Quantifies the enantiomers based on light absorbance. nih.gov |

| Injection Volume | 10 µL | Introduces a precise amount of the sample onto the column. |

This table represents typical starting conditions for method development and may require optimization for the specific analyte.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for assessing the purity and performing trace analysis of volatile compounds like furan derivatives. mdpi.comnih.gov Its high sensitivity and selectivity make it ideal for detecting minute impurities that may not be visible by other methods. shimadzu.comdtic.mil For analysis, the amine may require derivatization to enhance its volatility and thermal stability.

In a typical GC-MS/MS setup, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column (e.g., a non-polar HP-5MS column). mdpi.comacs.org The separated components then enter the mass spectrometer. The MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. researchgate.net In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process filters out background noise, enabling reliable quantification at very low levels. mdpi.comshimadzu.com

Table 2: Typical GC-MS/MS Parameters for Furan Derivative Analysis

| Parameter | Setting | Function |

|---|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Separates volatile compounds. nih.govacs.org |

| Injector Temp. | 280 °C | Ensures rapid vaporization of the sample. mdpi.com |

| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. mdpi.com |

| Oven Program | Start at 32°C (4 min), ramp to 200°C at 20°C/min, hold for 3 min | Controls the separation by temperature gradient. mdpi.com |

| Ionization Mode | Electron Impact (EI), 70 eV | Fragments the analyte molecules in a reproducible manner. mdpi.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.net |

These parameters are illustrative and would be optimized for this compound, likely after derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of this compound.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, reveals the chemical environment of each proton and carbon atom. rsc.org The chemical shift (δ) indicates the electronic environment, the integration (for ¹H) shows the number of protons, and the splitting pattern (multiplicity) reveals neighboring protons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms. COSY identifies proton-proton couplings, HMQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two or three bonds. mdpi.com Together, these experiments allow for a complete and definitive assignment of the molecule's structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(5-methylfuran-2-yl)ethan-1-amine

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (CH-NH₂) | ~4.0 (quartet) | ~45-50 |

| C2 (CH₃-CH) | ~1.4 (doublet) | ~20-25 |

| Furan C3 | ~6.1 (doublet) | ~106-108 |

| Furan C4 | ~5.9 (doublet) | ~109-111 |

| Furan C5 | N/A | ~150-155 (quaternary) |

| Furan C2' | N/A | ~155-160 (quaternary) |

Note: These are estimated values based on data for structurally similar compounds like 2-acetyl-5-methylfuran (B71968) and other furan derivatives. organicchemistrydata.orgnih.gov Actual values would be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. mdpi.com When this compound is analyzed, it is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) is measured, confirming its molecular weight.

Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, stable ions. The resulting mass spectrum is a unique fingerprint of the molecule. For 1-(5-methylfuran-2-yl)ethan-1-amine, a prominent fragmentation pathway would be the loss of a methyl group (•CH₃) to form a stable [M-15]⁺ ion. Another key fragmentation would be the cleavage of the C-C bond adjacent to the furan ring, leading to the formation of a highly stable furfuryl-type cation.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 110 | [M - CH₃]⁺ | Loss of the ethyl's terminal methyl group |

| 96 | [C₅H₆NO]⁺ | Alpha-cleavage, loss of the ethyl group |

Note: Fragmentation patterns are predicted based on established principles and data for similar furan compounds. nist.govnist.gov The molecular weight is calculated for the specified compound.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemical Assignment

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for the non-empirical determination of a molecule's absolute configuration. nih.govresearchgate.net These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. purechemistry.orgkud.ac.in

ORD measures the variation of optical rotation as a function of the wavelength of light. wikipedia.orgslideshare.net As the wavelength approaches an electronic absorption band of the chromophore (the furan ring), the rotation can change dramatically, a phenomenon known as the Cotton effect. kud.ac.in The sign of the Cotton effect curve is related to the stereochemistry of the chiral center.

VCD is the infrared analog of electronic circular dichroism, measuring the differential absorption of left and right circularly polarized infrared light for each vibrational mode of the molecule. This produces a spectrum with positive and negative bands that is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the (S)-configuration), a direct and unambiguous assignment of the absolute stereochemistry can be made. nih.govresearchgate.net

X-ray Crystallography of Diastereomeric Derivatives for Definitive Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its absolute configuration. purechemistry.orgnih.gov However, for a chiral amine like this compound, direct crystallization can be challenging, and determining the absolute configuration of a light-atom molecule is not always straightforward. researchgate.net

A common and highly reliable strategy involves the formation of diastereomeric salts. bme.husemanticscholar.org The chiral amine is reacted with an enantiomerically pure chiral acid of known absolute configuration, such as (R,R)-tartaric acid or di-p-toluoyl-L-tartaric acid. mdpi.comrsc.org This reaction produces a pair of diastereomeric salts (e.g., (S)-amine•(R)-acid and (R)-amine•(R)-acid), which have different physical properties, including solubility, allowing them to be separated by crystallization.

By obtaining a suitable single crystal of one of the diastereomeric salts (e.g., the salt of this compound with L-tartaric acid) and performing single-crystal X-ray diffraction analysis, the complete 3D structure of the salt can be determined. rsc.org Since the absolute configuration of the chiral resolving agent is already known, the configuration of the amine's stereocenter can be definitively assigned by relation. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

DFT has become a standard method for investigating the electronic structure of organic compounds. researchgate.netarxiv.orgresearchgate.netmdpi.com For (1S)-1-(5-methylfuran-2-yl)ethan-1-amine, a DFT study would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This involves exploring the potential energy surface by rotating the bonds between the furan (B31954) ring, the ethylamine (B1201723) side chain, and the methyl group.

The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, can be calculated. utq.edu.iq These properties are crucial for understanding the molecule's reactivity, polarity, and potential interaction sites. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability. arxiv.org Studies on similar furan derivatives have shown that the electronic properties are significantly influenced by the nature and position of substituents on the furan ring. researchgate.netmdpi.com

A hypothetical DFT study on this compound would likely reveal the preferred spatial arrangement of the amine and methyl groups relative to the furan ring, governed by steric and electronic effects.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Example Level of Theory | Basis Set | Expected Outcome |

| Geometry Optimization | B3LYP | 6-31G(d,p) | Lowest energy 3D structure, bond lengths, and angles. |

| Electronic Properties | M06-2X | def2-TZVP | HOMO/LUMO energies, molecular electrostatic potential map. |

| Conformational Analysis | B3LYP | 6-31+G(d) | Rotational energy barriers and identification of stable conformers. |

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and stereochemical assignment. nih.govgithub.ioresearchgate.net

For this compound, calculating the ¹H and ¹³C NMR chemical shifts using DFT would involve geometry optimization followed by the application of a method like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov The predicted shifts for different possible conformers can be Boltzmann-averaged to obtain a theoretical spectrum for comparison with experimental data. This comparison is a robust method for confirming the relative and absolute configuration of chiral molecules. nih.gov

Vibrational Circular Dichroism (VCD) spectroscopy is particularly sensitive to chirality. The computational prediction of a VCD spectrum for this compound would provide a unique fingerprint of its (S)-configuration. The calculation involves determining the harmonic vibrational frequencies and the corresponding infrared and VCD intensities. Comparing the predicted VCD spectrum with an experimental one is a reliable method for the unambiguous assignment of the absolute configuration of a chiral molecule.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com

MD simulations can be used to explore the conformational landscape of this compound in a more dynamic context than static DFT calculations. By simulating the molecule's movement over nanoseconds or longer, one can observe the transitions between different conformations and determine their relative populations. This would reveal the flexibility of the ethylamine side chain and the rotational freedom around the bond connecting it to the furan ring. Such studies are particularly important for understanding how the molecule might adapt its shape to interact with other molecules, such as in a biological receptor or a chiral stationary phase during chromatography. nih.govkoreascience.kr

MD simulations are also well-suited for studying how this compound interacts with its environment, such as solvent molecules or other solutes. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), one can analyze the formation and dynamics of hydrogen bonds between the amine group and the solvent. Understanding these intermolecular interactions is crucial for predicting solubility and other physical properties. In the context of enantioselective separations, MD simulations can model the interactions between the enantiomers of the amine and a chiral stationary phase, providing insights into the molecular basis of chiral recognition. nih.govkoreascience.kr

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry can be employed to investigate the potential chemical reactions involving this compound. For example, DFT calculations can be used to map the reaction pathway for processes like N-acylation or other transformations of the amine group. This involves locating the transition state structures and calculating the activation energies for each step of the reaction. Such studies provide a detailed, mechanistic understanding of the reaction, which can be used to predict reaction outcomes and optimize reaction conditions. While no specific reaction mechanism studies for this compound have been published, the methodologies are well-established for a variety of amine and furan chemistries. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a correlation between the chemical structure of a compound and its properties. While traditionally used to predict biological activity, the principles of QSAR can also be applied to understand the relationships between a molecule's structural features and its physicochemical or electronic characteristics. This section focuses on the theoretical structural and electronic parameters of this compound that are pertinent to such modeling, without extrapolation to biological outcomes.

In QSAR studies, the molecular structure is numerically represented by a variety of descriptors. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic parameters. For a molecule like this compound, a combination of these descriptors would be calculated to construct a QSAR model. The success of any QSAR model is highly dependent on the accurate calculation of these input data and the selection of relevant descriptors. bldpharm.com

Structural and Electronic Parameters

The foundation of a QSAR model lies in the calculation of molecular descriptors that encode structural and electronic information. For furan derivatives and amines, these descriptors are crucial for defining their chemical behavior. irjweb.comresearchgate.net Density Functional Theory (DFT) is a common method used to calculate these properties, providing insights into the molecule's reactivity and stability. irjweb.commdpi.com

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to a molecule's ability to donate electrons, while ELUMO reflects its electron-accepting capability. researchgate.netmdpi.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.commaterialsciencejournal.org

From these frontier orbital energies, several global reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -EHOMO. materialsciencejournal.org

Electron Affinity (A): Approximated as -ELUMO. materialsciencejournal.org

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons, calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.commdpi.com

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. mdpi.com

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). mdpi.com

The following table summarizes some of the key structural and electronic descriptors that would be considered in a QSAR study of this compound. The values presented are illustrative and based on typical data for similar small amine and furan-containing molecules found in computational chemistry literature.

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-Bond Donors (nHBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | |

| Number of H-Bond Acceptors (nHBA) | The number of electronegative atoms (N, O) with lone pairs. | |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | A measure of the molecule's lipophilicity. |

| Electronic | Dipole Moment (µ) | A measure of the net molecular polarity. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. |

Applications of 1s 1 5 Methylfuran 2 Yl Ethan 1 Amine in Asymmetric Synthesis

Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. iitg.ac.in After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The structural features of (1S)-1-(5-methylfuran-2-yl)ethan-1-amine, namely its stereocenter and the furan (B31954) ring, make it a candidate for inducing diastereoselectivity in various chemical transformations.

While specific documented examples of this compound as a chiral auxiliary in diastereoselective transformations are not extensively reported in readily available literature, its structural similarity to other well-established chiral amines suggests its potential in this area. For instance, chiral amines are commonly used to form chiral imines or enamines, which then undergo diastereoselective reactions such as alkylations, additions, and cycloadditions. The steric bulk and electronic properties of the 5-methylfuran group would play a crucial role in directing the approach of incoming reagents, thereby controlling the formation of the new stereocenter.

Component in Chiral Ligand Design for Transition Metal Catalysis

Transition metal catalysis is a powerful tool for forging chemical bonds with high efficiency and selectivity. In asymmetric catalysis, the metal center is complexed with a chiral ligand, which creates a chiral environment that dictates the stereochemical outcome of the reaction. Chiral amines like this compound are valuable precursors for the synthesis of a wide array of chiral ligands.

The primary amine functionality of this compound allows for its facile derivatization into various ligand classes, including but not limited to:

Schiff Base Ligands: Condensation with chiral or achiral salicylaldehydes can yield chiral Schiff base ligands. These ligands are widely used in asymmetric epoxidation, cyclopropanation, and other addition reactions.

Phosphine Ligands: The amine can be converted into amido-phosphine or phosphine-amine ligands. These "P,N" ligands have shown great success in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The furan ring's oxygen atom could also potentially act as a hemilabile coordinating site, influencing the catalytic activity and selectivity.

Diamine Ligands: Dimerization or reaction with other chiral synthons can lead to the formation of C2-symmetric or unsymmetrical diamine ligands, which are highly effective in a variety of metal-catalyzed reactions.

While specific examples of ligands derived from this compound are not prominently featured in the literature, the synthetic accessibility and the inherent chirality make it an attractive scaffold for the development of novel ligands for asymmetric catalysis.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition metal catalysis. Chiral primary and secondary amines are among the most successful classes of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines.

This compound can, in principle, be utilized directly as a primary amine organocatalyst or be converted into a secondary amine catalyst. These types of catalysts are particularly effective in:

Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones.

Asymmetric Aldol Reactions: Promoting the reaction between aldehydes and ketones to form chiral β-hydroxy carbonyl compounds.

Asymmetric Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds. nih.gov

The furan ring in this compound could influence the reactivity and selectivity of these transformations through steric and electronic effects. Although specific studies employing this exact amine in organocatalysis are scarce, the broader class of chiral furan-containing amines has been explored in various organocatalytic reactions, demonstrating the potential of this structural motif. nih.govresearchgate.netau.dk

Chiral Building Block for the Synthesis of Complex Natural Products and Synthetic Targets

Beyond its role in catalysis, this compound serves as a valuable chiral building block, or "chiral pool" starting material. The term chiral pool refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. The amine's defined stereocenter and the synthetically versatile furan ring can be incorporated into the final target molecule.

The furan ring itself is a versatile heterocycle that can undergo a variety of transformations, such as:

Diels-Alder Reactions: Acting as a diene to form oxabicyclic systems.

Ring-Opening/Rearrangement Reactions: Providing access to a range of linear and cyclic compounds.

Functionalization: The furan ring can be readily functionalized at various positions, allowing for the introduction of additional complexity.

The chiral ethylamine (B1201723) side chain can be modified or incorporated into a larger molecular framework, carrying its stereochemical information into the final product. This approach is particularly powerful in the synthesis of natural products and pharmaceuticals, where the stereochemistry is critical for biological activity. While specific total syntheses explicitly starting from this compound are not widely documented, the principle of using chiral amines and furan derivatives as building blocks is a well-established strategy in organic synthesis.

Mechanistic Investigations of Biological Interactions Strictly Non Clinical

In Vitro Enzyme Binding and Inhibition Studies (e.g., substrate specificity, active site interactions)

Direct experimental data on the in vitro enzyme binding and inhibition for (1S)-1-(5-methylfuran-2-yl)ethan-1-amine is not extensively documented in publicly available literature. However, the broader class of furan-containing compounds has been evaluated for inhibitory activity against various enzymes. These studies provide a basis for understanding how the 5-methylfuran-2-yl moiety might interact with enzyme active sites.

For instance, research on furan-based inhibitors of pyruvate (B1213749) dehydrogenase has demonstrated that the furan (B31954) ring can act as a mimic of the thiazole (B1198619) portion of the cofactor thiamine (B1217682) pyrophosphate (TPP), leading to competitive inhibition. smolecule.comchemrxiv.org The affinity of these inhibitors is influenced by substitutions on the furan ring and other parts of the molecule. chemrxiv.org In one study, a series of furan-based thiamine analogues were developed as potent and selective inhibitors of the mammalian pyruvate dehydrogenase E1 subunit (PDH E1). chemrxiv.org The most potent inhibitor in this series exhibited an IC₅₀ value of 0.13 µM, representing a 170-fold increase in affinity compared to the parent furan-thiamine compound. chemrxiv.org This suggests that the furan core is a viable scaffold for designing enzyme inhibitors and that modifications, such as those present in this compound (the methyl group on the furan and the ethylamine (B1201723) side chain), would significantly influence binding affinity and specificity.

The general principles of enzyme inhibition indicate that compounds can act via various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, which can be elucidated through kinetic studies. nih.govlibretexts.org For a molecule like this compound, its structural similarity to endogenous substrates could potentially lead to competitive inhibition of certain enzymes.

Interactive Data Table: Enzyme Inhibition by Structurally Related Furan Compounds

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values (µM) | Reference |

| Furan-based thiamine analogues | Pyruvate Dehydrogenase (PDH E1) | Furan ring acts as a TPP mimic; potency enhanced by esterification and C2-functionalization. | 0.13 (for most potent analogue) | chemrxiv.org |

| Furan Chalcones | Urease | Inhibition is dependent on phenyl ring substituents; dichloro substitution showed high activity. | 16.13 (for most potent analogue) | nih.gov |

Molecular Recognition Studies with Model Biological Systems (e.g., protein binding, nucleic acid interactions)

The interaction of small molecules with proteins and nucleic acids is fundamental to their biological activity. While specific molecular recognition studies for this compound are limited, research on related furan derivatives provides significant insights into their binding behaviors.

Spectroscopic and molecular docking approaches have been used to study the interactions between various furan derivatives and proteins like porcine myofibrillar proteins (MPs) and bovine serum albumin (BSA). mdpi.comnih.gov A study on different furan derivatives, including furfural (B47365) and 5-methylfurfural, showed that their binding capacity to MPs is influenced by molecular polarity and the position of substituents on the furan ring. nih.gov The interactions were found to be driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions, leading to conformational changes in the protein. nih.gov Fluorescence quenching experiments indicated that these furan derivatives interact with tryptophan and tyrosine residues in the protein. nih.gov

In another study, the binding of benzofuran (B130515) derivatives to BSA was investigated. mdpi.com The results showed that these compounds can bind to serum albumins, which could act as carriers for such molecules. The affinity of this binding was quantified, with dissociation constants (kD) in the nanomolar range, and was shown to alter the secondary structure of the protein. mdpi.com

Furthermore, the furan moiety itself can be a target for covalent modification. The metabolite of furan, cis-2-butene-1,4-dial, is known to react with amine and thiol groups on proteins, leading to covalent adduction and potential alteration of protein function. nih.gov Furan can also be intentionally oxidized to a reactive keto-enal species, which can then form covalent cross-links with proximal amine or sulfhydryl groups in proteins and nucleic acids. uni.lubldpharm.comnih.gov This reactivity highlights a potential mechanism for strong, irreversible interactions with biological macromolecules.

Interactive Data Table: Protein Binding of Furan Derivatives

| Furan Derivative Class | Model Protein System | Key Interaction Findings | Binding Affinity (kD) | Reference |

| Furfural, 5-Methylfurfural | Porcine Myofibrillar Proteins | Interactions driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions. | Not quantified | nih.gov |

| Benzofurans | Bovine Serum Albumin (BSA) | High-affinity binding, altering protein secondary structure. | 28.4 - 142.4 nM | mdpi.com |

| Furan (metabolite) | Rat Liver and Kidney Proteins | Covalent binding to proteins via reactive metabolites. | Not applicable | nih.gov |

Computational Molecular Docking and Dynamics Simulations with Biological Macromolecules

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interaction of small molecules with biological targets at an atomic level. bldpharm.com Although specific docking studies for this compound are not readily found, numerous studies have employed these techniques for other furan-containing compounds.

Molecular docking studies on furan-based inhibitors of pyruvate dehydrogenase have helped to visualize their binding mode in the enzyme's active site, showing that they can adopt a conformation similar to the natural cofactor TPP. nih.gov These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Similarly, docking studies of furan chalcones with the urease enzyme have identified critical interactions with amino acid residues in the active site. nih.gov For other classes of furan derivatives, docking has been used to predict binding affinities and orientations within the active sites of various enzymes and receptors, including those relevant to cancer and infectious diseases. For example, a study on 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl-1H imidazole (B134444) derivatives used molecular docking to explore their potential as antimicrobial agents.

Molecular dynamics simulations can further refine the understanding of these interactions by modeling the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. For instance, MD simulations have been used to study the stability of protein-ligand complexes involving various inhibitors, providing insights into their inhibitory mechanisms. nih.gov

Interactive Data Table: Representative Molecular Docking Studies of Furan Derivatives

| Furan-Containing Compound | Protein Target | Predicted Binding Energy/Score | Key Interacting Residues (Example) | Reference |

| Furan-based thiamine analogue (Compound 25) | Human Pyruvate Dehydrogenase (PDH E1) | Not specified in abstract | Mimics TPP binding | nih.gov |

| Furan Chalcone (B49325) (Compound 4h) | Urease | Not specified in abstract | Interacts with active site residues | nih.gov |

| 1-trityl-5-azaindazole derivatives | Murine double minutes-2 (MDM2) | -3.59 x 10² kcal/mol (for most active) | GLN72, HIS73 |

Structure-Activity Relationship (SAR) Derivations from In Vitro Mechanistic Assays

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For furan-based molecules, several SAR studies have been conducted, providing valuable information on how structural modifications influence their inhibitory potency.

In the development of furan-based inhibitors for pyruvate dehydrogenase, SAR studies revealed that:

The furan ring is a suitable bioisostere for the thiazole ring of thiamine. chemrxiv.org

Hydrophobicity of the furan moiety is beneficial for binding. chemrxiv.org

Esterification of a hydroxyl group and functionalization at the C2 position of an associated ring system can dramatically increase inhibitory potency. chemrxiv.org

Substitutions on an adjacent pyrimidine (B1678525) ring showed that smaller groups are generally preferred over larger or electron-withdrawing/donating groups at certain positions. chemrxiv.org

For furan chalcone urease inhibitors, SAR analysis indicated that the type and position of substituents on a phenyl ring attached to the chalcone backbone are critical for activity. nih.gov For example, dichloro substitution at the 2 and 5 positions of the phenyl ring resulted in the most potent inhibitor in the series. nih.gov

A study on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor also generated significant SAR data. mdpi.com By modifying different parts of the lead compound, they were able to improve the inhibitory activity by 6-fold in a biochemical assay. mdpi.com

These examples demonstrate that the biological activity of furan-containing compounds is highly sensitive to their substitution patterns. For this compound, the specific stereochemistry at the chiral center, the methyl group on the furan ring, and the primary amine are all expected to be key determinants of its interaction with biological targets. Any modification to these groups would likely have a significant impact on its binding affinity and selectivity.

Future Research Directions and Emerging Opportunities

Exploration of Novel Biocatalytic Pathways for Synthesis

The synthesis of chiral amines using biocatalysts is a rapidly advancing field, offering green and highly selective alternatives to traditional chemical methods. nih.govnih.gov Future research will likely focus on discovering and engineering enzymes for the efficient production of (1S)-1-(5-methylfuran-2-yl)ethan-1-amine.

Key biocatalytic strategies that warrant further exploration include:

Asymmetric Amination via Transaminases (TAs): ω-Transaminases (ω-TAs) are powerful tools for converting prochiral ketones into chiral amines with high enantiomeric excess. mdpi.comthieme-connect.de The synthesis of this compound from the corresponding ketone, 1-(5-methylfuran-2-yl)ethan-1-one, is a prime target for this technology. Research efforts could be directed towards screening novel ω-TAs from diverse microbial sources or engineering existing ones to enhance their activity and stability towards furan-containing substrates. nih.govalmacgroup.com The use of cost-effective amine donors like isopropylamine, which generates a volatile acetone (B3395972) byproduct, can make the process more industrially viable. mdpi.com

Reductive Amination using Amine Dehydrogenases (AmDHs): Amine dehydrogenases offer a direct route to chiral amines from ketones using ammonia (B1221849) as the amine source. nih.govresearchgate.net Engineering AmDHs to accept the 1-(5-methylfuran-2-yl)ethan-1-one substrate could provide a highly atom-efficient synthesis pathway. nih.gov

Multi-Enzyme Cascades: Combining multiple enzymes in a one-pot reaction can create highly efficient synthetic routes from simple starting materials. manchester.ac.uk For instance, a cascade could be designed where a bio-based precursor is first converted to the ketone 1-(5-methylfuran-2-yl)ethan-1-one, which is then asymmetrically aminated in situ by a transaminase. diva-portal.org Such cascades improve process efficiency by avoiding the isolation of intermediates. openaccessgovernment.org

Table 1: Potential Biocatalytic Routes for this compound Synthesis

| Biocatalytic Approach | Key Enzyme Class | Substrate | Key Advantages | Research Focus |

| Asymmetric Synthesis | ω-Transaminase (ω-TA) | 1-(5-methylfuran-2-yl)ethan-1-one | High enantioselectivity; 100% theoretical yield. mdpi.comnih.gov | Enzyme discovery and engineering for furan (B31954) substrates. nih.govnih.gov |

| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | 1-(5-methylfuran-2-yl)ethan-1-one | Uses inexpensive ammonia; high atom economy. nih.govresearchgate.net | Protein engineering to expand substrate scope. nih.gov |

| Deracemization | Amine Oxidase (AO) & Reductant | Racemic 1-(5-methylfuran-2-yl)ethan-1-amine | Converts racemic mixture to a single enantiomer. manchester.ac.uk | Combining with non-selective chemical or enzymatic reductants. manchester.ac.uk |

| Multi-Enzyme Cascade | Multiple (e.g., Oxidase + TA) | Bio-based furan precursors (e.g., 5-methylfurfural) | One-pot synthesis from simple feedstocks. manchester.ac.uknih.gov | System optimization and enzyme compatibility. openaccessgovernment.org |

Development of Advanced Chiral Catalysts Incorporating the this compound Scaffold

The unique structure of this compound, featuring a chiral center adjacent to both a methyl group and a furan ring, makes it an attractive scaffold for the design of new chiral ligands and organocatalysts. miami.edu The development of catalysts derived from this amine could unlock novel asymmetric transformations.

Future opportunities in this area include:

Synthesis of Chiral Ligands for Metal Catalysis: The primary amine group can be readily functionalized to create a variety of ligands, such as aminophosphines, Schiff bases, or amides. mdpi.com These ligands can then be complexed with transition metals (e.g., copper, rhodium, iridium) to generate catalysts for asymmetric reactions like hydrogenation, transfer hydrogenation, or Friedel-Crafts alkylations. ukri.orgnih.gov For example, C2-symmetric furan-N,N'-dioxide ligands have been synthesized from chiral amines and used in nickel-catalyzed reactions. researchgate.net

Development of Chiral Organocatalysts: The amine can serve as the foundation for new classes of organocatalysts. For instance, it could be incorporated into phosphine-based catalysts for double-Michael additions or used to create chiral Brønsted acids or bases. miami.edumdpi.com

Immobilization on Solid Supports: To enhance reusability and facilitate application in continuous processes, catalysts derived from this compound could be immobilized on solid supports. ukri.org This could involve creating ligands with binding sites for attachment to polymers or metal-organic frameworks (MOFs). ukri.orgrsc.org

Integration into Flow Chemistry and Continuous Manufacturing Processes

The shift from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. whiterose.ac.uknih.gov Integrating the synthesis of this compound into flow chemistry platforms is a key area for future research.

Key research themes include:

Flow Biocatalysis with Immobilized Enzymes: Biocatalytic routes are particularly well-suited for flow chemistry. rsc.org Enzymes like transaminases can be immobilized onto solid supports and packed into continuous flow reactors (e.g., packed-bed reactors). whiterose.ac.uknih.gov This approach allows for easy separation of the catalyst from the product stream, enhances catalyst stability, and enables continuous production over extended periods. openaccessgovernment.org